molecular formula C23H24BrN3 B14107405 C23H24BrN3

C23H24BrN3

Cat. No.: B14107405
M. Wt: 422.4 g/mol
InChI Key: OHXBEBSLPFJJAM-BWAHOGKJSA-N
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Description

C23H24BrN3 is a brominated aromatic compound with a molecular weight of 422.12 g/mol (calculated from HRMS data) . Its structural features are inferred from spectroscopic

  • 13C NMR: Peaks at δ 140.54, 135.75, and 134.5 suggest aromatic carbons, while δ 76.5 and 51.7 indicate sp³ carbons, possibly from aliphatic chains or substituents .
  • IR: Key absorptions at 2213 cm⁻¹ (alkyne C≡C stretch), 1715 cm⁻¹ (carbonyl C=O), and 1667 cm⁻¹ (aromatic C=C or conjugated carbonyl) highlight functional group diversity .
  • HRMS: Confirmed molecular ion [M+H]+ at m/z 422.1226 .

Properties

Molecular Formula

C23H24BrN3

Molecular Weight

422.4 g/mol

IUPAC Name

(Z)-1-(3-bromophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C23H24BrN3/c1-18(20-8-5-10-22(24)16-20)25-27-14-12-26(13-15-27)17-21-9-4-7-19-6-2-3-11-23(19)21/h2-11,16H,12-15,17H2,1H3/b25-18-

InChI Key

OHXBEBSLPFJJAM-BWAHOGKJSA-N

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H24BrN3 typically involves multi-step organic reactions. One common method includes the use of bromination reactions where a precursor molecule is treated with bromine under controlled conditions to introduce the bromine atom into the desired position. This is followed by a series of coupling reactions to build the complex carbon-nitrogen framework.

Industrial Production Methods

In an industrial setting, the production of This compound often involves large-scale bromination and coupling reactions. These processes are optimized for yield and purity, using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

C23H24BrN3: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated and nitrogen-containing oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the bromine atom or reduction of nitrogen-containing groups.

    Substitution: The bromine atom in can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones or aldehydes, while reduction can produce amines or de-brominated hydrocarbons.

Scientific Research Applications

C23H24BrN3: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of C23H24BrN3 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrogen-containing groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

C23H18BrO2P

  • hydrogen bonding in C23H24BrN3) .
  • Molecular Weight : ~455.2 g/mol (estimated), higher due to phosphorus and oxygen atoms. This may reduce solubility compared to this compound .

C23H26N2O4

  • Functional Groups: Two additional oxygen atoms and one fewer bromine atom.
  • Biological Implications : Oxygen-rich structures often exhibit better bioavailability, contrasting with this compound’s bromine-mediated lipophilicity .

Physicochemical Properties

Log Po/w Comparison

Compound XLOGP3 WLOGP MLOGP SILICOS-IT
This compound N/A N/A N/A N/A
C6H5BBrClO2 2.15 0.78 1.64 0.61
  • Analysis : While data for this compound are unavailable, C6H5BBrClO2’s Log P variability (2.15 vs. 0.78 across models) underscores the challenges in predicting lipophilicity for brominated compounds. This compound’s alkyne and aromatic moieties may further complicate such predictions .

Solubility

  • C6H5BBrClO2 : 0.24 mg/mL (ESOL), classified as "soluble" .
  • This compound : Likely lower solubility due to larger molecular weight and reduced polarity, though empirical data are needed.

BBB Permeability

  • C23H14BrClF3N3O2S (): Contains fluorine and sulfur, which may enhance metabolic stability but reduce BBB permeability compared to this compound .

Data Tables

Table 1: Spectroscopic Comparison

Property This compound C23H18BrO2P
Key IR Peaks 2213, 1715 cm⁻¹ N/A
13C NMR Range 22.23–140.54 ppm N/A

Table 2: Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility
This compound 422.12 Not reported
C6H5BBrClO2 235.27 0.24 mg/mL

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